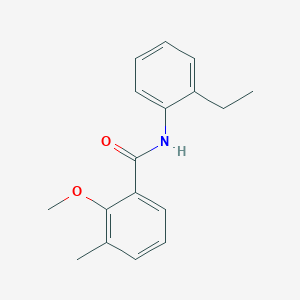![molecular formula C18H20N2O2 B244014 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide, also known as EPB, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It also affects the expression of certain genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression. Additionally, 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have an analgesic effect, which may be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has several advantages for use in scientific research. It is a well-characterized compound with a known chemical structure and synthesis method. It has also been extensively studied for its potential therapeutic applications. However, 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have some toxicity in certain cell lines, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide. One area of interest is its potential use in the treatment of cancer. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have anti-tumor effects in several cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the exact mechanism of action of 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide and its potential for use in other disease conditions.
Synthesis Methods
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions including amide formation, reduction, and protection of functional groups. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-tumor, and analgesic effects. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and chronic pain.
properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-13-8-10-14(11-9-13)18(22)20-16-7-5-6-15(12-16)19-17(21)4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
JRCIDSIFDAZJAV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243932.png)
![3,5-dichloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243933.png)
![3,5-dichloro-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243934.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B243935.png)
![2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)


![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)